Dimethyldioctadecylammonium chloride
Overview
Description
Synthesis Analysis
The synthesis of DDAC involves quaternization reactions where diallyldimethylammonium chloride (DMDAAC) serves as a precursor. The optimization of reaction conditions, such as temperature, molar ratios of reactants, and reaction time, plays a crucial role in achieving high yield and purity of the product. Research has focused on refining these conditions to enhance the efficiency of the synthesis process (Sun Chuan-guo, 2005; Qi Zhi-hua, 2004; Liu Cheng, 2013).
Molecular Structure Analysis
The molecular structure of DDAC is characterized by the presence of two long octadecyl chains attached to a central nitrogen atom, making it a potent surfactant. Studies on similar quaternary ammonium compounds have shown that the arrangement of these alkyl chains significantly influences the compound's physicochemical properties and interactions (Takeru Ito, Keiju Sawada, T. Yamase, 2003).
Chemical Reactions and Properties
DDAC participates in various chemical reactions due to its quaternary ammonium group. It has been shown to form stable complexes with different ions and molecules, indicating its potential in forming Langmuir–Blodgett films and other nanostructured materials (Takeru Ito, Keiju Sawada, T. Yamase, 2003). Additionally, its reactivity has been explored in the context of selective chlorination and bromination of alcohols, showcasing its versatility in organic synthesis (L. Gomez, F. Gellibert, A. Wagner, C. Mioskowski, 2000).
Physical Properties Analysis
The amphiphilic nature of DDAC significantly influences its physical properties, such as solubility, phase behavior, and surface activity. These properties are crucial for its applications in formulating detergents, emulsifiers, and other surfactant-based products. Research into the copolymerization of DDAC with other monomers has revealed insights into its behavior in aqueous solutions and its potential for creating materials with tailored properties (S. Ali, Y. Umar, B. Abu-Sharkh, 2005).
Chemical Properties Analysis
DDAC's chemical properties, including its reactivity, stability, and interactions with other chemicals, are essential for its wide range of applications. Its ability to form complexes with various molecules and ions highlights its utility in different chemical processes and materials science applications. The study of its interactions with surfactants and polymers has provided valuable information on designing new compounds and materials with desired functionalities (Shaikh A. Ali, A. M. El-Shareef, H. A. Al-Muallem, 2008).
For detailed insights into each aspect of Dimethyldioctadecylammonium chloride, including its synthesis, molecular structure, and properties, refer to the following sources:
- Synthesis and Characterization of Dimethylallylbenzyl-ammonium Chloride (Sun Chuan-guo, 2005)
- Crystal Structure of Bis(dimethyldioctadecylammonium) Hexamolybdate: a Molecular Model of Langmuir–Blodgett Films (Takeru Ito, Keiju Sawada, T. Yamase, 2003)
- (Chloro-phenylthio-methylene)dimethylammonium chloride (CPMA) an efficient reagent for selective chlorination and bromination of primary alcohols (L. Gomez, F. Gellibert, A. Wagner, C. Mioskowski, 2000)
- Amphiphilic cycloterpolymers of diallyldimethylammonium chloride, diallyloctadecylammonium chloride, and sulfur dioxide (S. Ali, Y. Umar, B. Abu-Sharkh, 2005)
- Synthesis, viscosity behavior, and interactions with a surfactant of some amphiphilic copolymers of diallyldimethylammonium chloride and diallyldodecyl‐ or diallyloctadecyl‐ammonium chloride (Shaikh A. Ali, A. M. El-Shareef, H. A. Al-Muallem, 2008)
Scientific Research Applications
Toxicity and Bioaccumulation in Freshwater Invertebrates : DODMAC's effects on sediment-dwelling freshwater invertebrates like Lumbriculus variegatus, Tubifex tubifex, and Caenorhabditis elegans were assessed. It showed low bioaccumulation and chronic toxicity was only observed at very high concentrations (Comber et al., 2008).
Molecular Model for Langmuir–Blodgett Films : The crystal structure of bis(dimethyldioctadecylammonium) hexamolybdate provides a molecular model for Langmuir–Blodgett films (Ito, Sawada, & Yamase, 2003).
Thermotropic Liquid Crystal Material : DODMAC was used in creating a thermotropic liquid crystalline material by interacting with polyoxometalates, demonstrating its role in developing organic–inorganic hybrid complexes (Wu, Zhang, Li, & Wang, 2014).
Separation of Aromatic Hydrocarbons : Modified ‘Bentone-34’, which contains DODMAC, has been utilized in gas chromatography for separating aromatic hydrocarbons (Mortimer & Gent, 1963).
Enhancement of Ionic Conductivity in Polymer Nanocomposites : DODMAC-modified montmorillonite clay significantly enhanced the ionic conductivity of a poly(methyl methacrylate)-based electrolyte (Chen, Lin, & Chang, 2002).
Phase Transfer of Silver Nanoparticles : DODMAC facilitated the transfer of Ag nanoparticles from water to toluene phase, illustrating its role in phase transfer applications (Zhao, Chen, Li, & Ma, 2004).
Emulsifying Effect in Polymer Blends : The emulsifying action of dimethyldioctadecylammonium-hectorite in polystyrene/poly(ethyl methacrylate) blends was studied, indicating its utility in enhancing polymer blend properties (Voulgaris & Petridis, 2002).
Study of Clay Structures : The structure of dimethyldioctadecylammonium-montmorillonite was investigated using various techniques, contributing to the understanding of clay mineral structures (Khatib, Pons, Bottero, François, & Baudin, 1995).
Solid Lipid Nanoparticles for Drug Delivery : Investigated in the formation of dimethyl fumarate-containing solid lipid nanoparticles, highlighting its potential in drug delivery systems (Esposito et al., 2017).
Corrosion Inhibition Studies : Its effectiveness as a corrosion inhibitor was studied, revealing its potential in protecting materials from corrosion (Zvauya & Dawson, 1994).
Water Treatment Applications : The application and mechanism of poly-dimethyldiallylammonium chloride in water treatment were summarized, emphasizing its role in enhancing coagulation (Zhang Yue-jun, 2011).
Vesicle Formation in Aqueous Solutions : Its role in forming vesicles in dilute aqueous solutions was studied using differential scanning microcalorimetry (Blandamer et al., 1992).
Interaction with Antigens : Investigated the interaction of DDA with soluble protein and cellular antigens, contributing to understanding its immunological effects (Baechtel & Prager, 1982).
Safety And Hazards
properties
IUPAC Name |
dimethyl(dioctadecyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZZEXDLIUJMMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80NCl, C38H80ClN | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14357-21-2 (Parent) | |
Record name | Dimethyldioctadecylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026771 | |
Record name | Dimethyldioctadecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER. | |
Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyldioctadecylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Virtually insoluble in water., Solubility in water: none | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Density (at 88 °C): 0.84 g/cm³ | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Dimethyldioctadecylammonium chloride | |
Color/Form |
Powder | |
CAS RN |
107-64-2 | |
Record name | Distearyldimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldioctadecylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talofloc | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyldioctadecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyldioctadecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISTEARYLDIMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM9573ZX3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.